molecular formula C10H14O4 B1620071 Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate CAS No. 69511-49-5

Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate

Cat. No. B1620071
CAS RN: 69511-49-5
M. Wt: 198.22 g/mol
InChI Key: SMQIDAJTIPVLMJ-UHFFFAOYSA-N
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Description

Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate, also known as MTHPBO, is a chemical compound that has been of interest to researchers due to its potential applications in various scientific fields.

Scientific Research Applications

Synthetic Applications

Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate serves as an intermediate in synthetic organic chemistry, facilitating the production of complex molecules. For instance, it has been utilized in the synthesis of methyl 4-hydroxy-2-butynoate, a compound relevant in acetal formation, acylation, and the Grignard reaction. This illustrates its role in constructing acetylenic compounds and protecting oxygen functionalities during synthesis (Earl & Townsend, 2003).

Catalysis and One-Pot Syntheses

The compound has also been implicated in catalytic processes and one-pot syntheses, which are pivotal in green chemistry. Tetra-methyl ammonium hydroxide, for example, has been employed as a catalyst in the synthesis of tetrahydrobenzo[b]pyran derivatives, showcasing the utility of Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate in facilitating efficient, neutral, and mild conditions for producing high yields of targeted molecules (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007).

Advanced Materials Synthesis

In materials science, derivatives of Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate have been studied for their light-emitting and amplified spontaneous emission properties. These compounds form the basis for developing new materials in organic photonics and molecular electronics, thanks to their low-cost fabrication possibility, flexibility, and lightweight (Zarins et al., 2015).

Bio-inspired Synthesis

Moreover, the compound finds application in biomimetic synthesis, where it aids in modeling the cyclization of prebrevetoxin polyepoxides. This is crucial for understanding natural product synthesis and designing synthetic strategies that mimic biological processes (Kelly & Nally, 1999).

properties

IUPAC Name

methyl 4-(oxan-2-yloxy)but-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-12-9(11)5-4-8-14-10-6-2-3-7-13-10/h10H,2-3,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQIDAJTIPVLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339705
Record name Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate

CAS RN

69511-49-5
Record name Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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